N,N-dimethyl-1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine
Overview
Description
N,N-dimethyl-1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring with a dimethylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine typically involves multiple steps, starting with the preparation of the pyridine ring with a trifluoromethyl group. One common method involves the trifluoromethylation of a pyridine derivative using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a catalyst such as copper(I) iodide (CuI). The resulting trifluoromethylpyridine is then subjected to a series of reactions to introduce the piperidine ring and the dimethylamine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the dimethylamine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like H2O2 and KMnO4, reducing agents like LiAlH4 and NaBH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or ethanol (EtOH), and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives with altered functional groups.
Scientific Research Applications
N,N-dimethyl-1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring and dimethylamine group contribute to the compound’s binding affinity to receptors and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but lacks the piperidine ring and dimethylamine group.
N,N-Dimethyl-4-(trifluoromethyl)pyridin-2-amine: Similar but without the piperidine ring.
N,N-Dimethyl-1-(trifluoromethyl)piperidin-4-amine: Similar but without the pyridine ring.
Uniqueness
N,N-dimethyl-1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine is unique due to the combination of the trifluoromethyl group, pyridine ring, piperidine ring, and dimethylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N,N-dimethyl-1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3/c1-18(2)10-5-8-19(9-6-10)12-11(13(14,15)16)4-3-7-17-12/h3-4,7,10H,5-6,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHSCZQZKLKGJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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